![molecular formula C17H24N2O3 B7630775 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The compound is also known by its chemical name, MK-1775, and has been extensively studied for its role as a selective inhibitor of checkpoint kinase 1 (Chk1).
Mechanism of Action
MK-1775 functions by selectively inhibiting 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one, which is a key regulator of the DNA damage response pathway. Inhibition of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one prevents the repair of DNA damage, leading to cell death in cancer cells. This mechanism of action makes MK-1775 a promising candidate for cancer treatment, as it can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MK-1775 have been extensively studied in preclinical models. Inhibition of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one by MK-1775 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. Additionally, MK-1775 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of MK-1775 is its selectivity for 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one inhibition, which makes it a promising candidate for cancer treatment. However, one of the limitations of MK-1775 is its poor solubility in water, which can make it difficult to work with in laboratory experiments.
Future Directions
There are several future directions for research on MK-1775. One potential direction is to investigate the use of MK-1775 in combination with other cancer therapies, such as immunotherapy. Another potential direction is to investigate the use of MK-1775 in other types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to optimize the synthesis of MK-1775 and improve its solubility in water.
In conclusion, MK-1775 is a promising candidate for cancer treatment due to its selectivity for 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one inhibition and ability to sensitize cancer cells to chemotherapy and radiation therapy. Further research is needed to optimize the synthesis of MK-1775 and investigate its potential applications in combination with other cancer therapies.
Synthesis Methods
The synthesis of MK-1775 involves a multi-step process that requires the use of several chemical reagents and solvents. The starting material for the synthesis is 2-chloro-5-methylpyridine, which undergoes a series of reactions to form the final product. The synthesis of MK-1775 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MK-1775 has been extensively studied for its role as a selective inhibitor of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one. 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one is a protein kinase that plays a critical role in the DNA damage response pathway, which is responsible for maintaining genomic stability. Inhibition of 6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one by MK-1775 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-15(2-3-16(20)18-12)17(21)19-8-4-13(5-9-19)14-6-10-22-11-7-14/h2-3,13-14H,4-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRULLBGEAFVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)N2CCC(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.